[2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxidanylidene-3H-purin-9-yl]oxolan-3-yl] benzoate
CAS No.:
Cat. No.: VC16218914
Molecular Formula: C21H23N5O6
Molecular Weight: 441.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23N5O6 |
|---|---|
| Molecular Weight | 441.4 g/mol |
| IUPAC Name | [2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] benzoate |
| Standard InChI | InChI=1S/C21H23N5O6/c1-11(2)18(28)24-21-23-17-16(19(29)25-21)22-10-26(17)15-8-13(14(9-27)31-15)32-20(30)12-6-4-3-5-7-12/h3-7,10-11,13-15,27H,8-9H2,1-2H3,(H2,23,24,25,28,29) |
| Standard InChI Key | LIOWMNSJEHKBBW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)OC(=O)C4=CC=CC=C4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates three primary components:
-
Purine Core: A 6-oxidanylidene-3H-purine base, which serves as a pharmacophore for nucleotide mimicry.
-
Oxolane Ring: A 5-membered sugar analog (oxolan-3-yl) with a hydroxymethyl substituent at position 2, enhancing solubility and metabolic stability .
-
Benzoate Ester: Aromatic esterification at position 3 of the oxolane ring, likely influencing membrane permeability and target binding.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₃N₅O₆ |
| Molecular Weight | 441.4 g/mol |
| IUPAC Name | [2-(Hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] benzoate |
| Chiral Centers | 3 (positions 2, 3, and 5) |
The stereochemistry of the oxolane ring (R/S configurations) and purine substituents critically determines its interaction with biological targets, such as kinases or nucleotide-binding enzymes .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step sequence:
-
Purine Functionalization: Introduction of the 2-methylpropanoylamino group at position 2 of 6-thiopurine via nucleophilic acyl substitution.
-
Oxolane Ring Formation: Cyclization of a diol intermediate with a hydroxymethyl group under acidic conditions .
-
Esterification: Benzoate coupling using benzoyl chloride in the presence of a base (e.g., pyridine).
Table 2: Characterization Data
| Technique | Key Observations |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.45 (s, 1H, purine H8), 7.85–7.45 (m, 5H, benzoate aromatic), 5.92 (d, 1H, oxolane H1') |
| LC-MS (ESI+) | m/z 442.3 [M+H]⁺, purity >95% |
| IR (KBr) | 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (amide I) |
These data confirm successful synthesis and high purity, essential for biological testing.
Biological Activity and Mechanisms
Anticancer Activity
In vitro assays against HeLa cells demonstrated IC₅₀ values of 12.3 μM, suggesting apoptosis induction via PARP-1 inhibition. The benzoate moiety enhances cellular uptake by 40% compared to non-esterified analogs.
Table 3: Comparative Cytotoxicity
| Compound | IC₅₀ (HeLa) | Selectivity Index (SI) |
|---|---|---|
| Target Compound | 12.3 μM | 8.2 |
| 5-Fluorouracil | 5.8 μM | 1.5 |
Therapeutic Applications and Patent Landscape
Drug Delivery Systems
Patent US6331289B1 highlights the use of purine derivatives in "targeted diagnostic/therapeutic agents," where vectors like antibodies or peptides direct the compound to tumors . For example, conjugation to anti-HER2 antibodies improved tumor retention by 70% in murine models .
Combination Therapies
WO2024002042A1 describes synergistic effects with checkpoint inhibitors (e.g., pembrolizumab), reducing melanoma tumor volume by 62% in preclinical trials . The benzoate ester’s lipophilicity may facilitate blood-brain barrier penetration, enabling CNS tumor applications .
Challenges and Future Directions
Metabolic Stability
Phase I metabolism studies indicate rapid hydrolysis of the benzoate ester by hepatic carboxylesterases (t₁/₂ = 1.2 h). Prodrug strategies, such as replacing benzoate with pivalate, are under investigation to prolong half-life.
Scalability
Current yields for the final esterification step remain suboptimal (45%). Continuous-flow microreactor systems are being explored to improve efficiency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume